Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-
CAS No.:
Cat. No.: VC17869345
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F3N2O2 |
|---|---|
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | 3-methoxy-4-[4-(trifluoromethyl)imidazol-1-yl]benzaldehyde |
| Standard InChI | InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3 |
| Standard InChI Key | MATRCCHVBCHSGP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)N2C=C(N=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzaldehyde core substituted at the 3-position with a methoxy group () and at the 4-position with a 4-(trifluoromethyl)-1H-imidazol-1-yl group. The benzaldehyde moiety provides aromatic stability and electrophilic reactivity at the aldehyde group, while the imidazole ring introduces nitrogen-based heterocyclic character. The trifluoromethyl () substituent on the imidazole enhances electron-withdrawing effects and lipophilicity, critical for biological interactions.
The canonical SMILES representation is:
and the InChI key is:
.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.21 g/mol |
| Lipophilicity (LogP) | Estimated 2.1–2.5 (CF contribution) |
| Solubility | Low in water; soluble in DMSO, THF |
The trifluoromethyl group significantly increases hydrophobicity, as evidenced by computational models predicting a logP value >2. This property facilitates membrane permeability, a desirable trait for bioactive molecules.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with functionalized benzaldehyde precursors. One route involves:
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Nitration and Methoxylation: Introducing the methoxy group at the 3-position via nucleophilic aromatic substitution .
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Imidazole Coupling: Reacting 4-iodobenzaldehyde derivatives with 4-(trifluoromethyl)imidazole under Ullmann or Buchwald-Hartwig conditions to form the C–N bond .
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Purification: Column chromatography or recrystallization to isolate the product .
A related synthesis for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde achieved a 64.6% yield using bis(2-methoxyethoxy)aluminum hydride in tetrahydrofuran/toluene at −10°C . While this method targets a methyl-substituted analog, it highlights the sensitivity of imidazole coupling to temperature and solvent choice .
Industrial-Scale Manufacturing
For commercial production, continuous flow reactors are employed to enhance reproducibility and scalability. These systems optimize parameters such as residence time, temperature, and catalyst loading, mitigating side reactions common in batch processes. For example, a telescoped process might integrate nitration, methoxylation, and imidazole coupling in a single flow system, reducing intermediate isolation steps.
Chemical Reactivity and Mechanistic Insights
Aldehyde-Driven Reactions
The aldehyde group undergoes typical nucleophilic additions, such as:
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Condensation Reactions: Formation of Schiff bases with amines, useful in polymer chemistry.
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Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO).
Imidazole Ring Reactivity
The imidazole ring participates in:
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Electrophilic Substitution: Halogenation at the 2-position due to the electron-withdrawing CF group.
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Coordination Chemistry: Serving as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems.
Trifluoromethyl Group Effects
The group stabilizes adjacent charges through inductive effects, influencing reaction pathways. For instance, in acidic media, the imidazole’s protonation state modulates its nucleophilicity, affecting substitution kinetics.
Biological Applications and Research Findings
Antimicrobial Activity
Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 16–32 µg/mL. The mechanism may involve disruption of cell wall biosynthesis or interaction with penicillin-binding proteins.
Comparison with Structural Analogs
The table below contrasts key features with related compounds:
The trifluoromethyl derivative’s superior bioactivity highlights the role of fluorine in enhancing target affinity and metabolic stability.
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